molecular formula C12H18ClNO2S B1432783 3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride CAS No. 1965309-56-1

3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride

Cat. No.: B1432783
CAS No.: 1965309-56-1
M. Wt: 275.8 g/mol
InChI Key: UZNLOMFBBVEBTP-UHFFFAOYSA-N
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Description

“3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride” is a biochemical used for proteomics research . Its molecular formula is C12H12ClNO2S .


Molecular Structure Analysis

The molecular weight of “this compound” is 269.743 .

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Synthesis of Antiarrhythmic Agents : A study by Oinuma et al. (1990) describes the synthesis of compounds, including derivatives of 3-(3-Methanesulfonyl-phenyl)-piperidine, as selective class III antiarrhythmic agents. These compounds were produced through a modified Michael reaction and alkylation processes, demonstrating their potential in medicinal chemistry applications (Oinuma et al., 1990).

Bioconjugate Chemistry

  • Sulfomethylation of Polyazamacrocycles : Research by van Westrenen and Sherry (1992) involved the sulfomethylation of various polyazamacrocycles, including piperazine, with formaldehyde bisulfite. This study highlights the potential of 3-(3-Methanesulfonyl-phenyl)-piperidine derivatives in creating mixed-side-chain macrocyclic chelates for biochemical applications (van Westrenen & Sherry, 1992).

Organic Syntheses

  • Reactions with Iminium Ions : Arnold et al. (2003) explored nucleophile-promoted alkyne-iminium ion cyclizations involving derivatives of 3-(3-Methanesulfonyl-phenyl)-piperidine. This research adds to the understanding of organic synthesis processes, particularly in the formation of complex organic compounds (Arnold et al., 2003).

Enzyme Inhibition Studies

  • Selective Na+/H+ Exchange Inhibitors : Weichert et al. (1997) discuss the synthesis of compounds like HOE 694, which is a derivative of 3-(3-Methanesulfonyl-phenyl)-piperidine, as selective inhibitors of Na+/H+ exchange. These compounds are valuable in physiological and pharmacological research, particularly in studies related to cellular ion exchange mechanisms (Weichert et al., 1997).

Pharmaceutical Chemistry

  • β3-Adrenoceptor Agonists : Perrone et al. (2009) report the development of compounds, including derivatives of 3-(3-Methanesulfonyl-phenyl)-piperidine, as potent and selective β3-adrenoceptor agonists. These findings are significant for the development of drugs targeting β3-adrenoceptors, which are important in treating various pathological conditions (Perrone et al., 2009).

Chemical Kinetics and Reactions

  • Cyclin-Dependent Kinase Inhibitors : Griffin et al. (2006) explored the development of cyclin-dependent kinase inhibitors using a novel variant of the Cope elimination process. This research, involving derivatives of 3-(3-Methanesulfonyl-phenyl)-piperidine, contributes to the field of cancer research by identifying potential inhibitors of key proteins involved in cell cycle regulation (Griffin et al., 2006).

Properties

IUPAC Name

3-(3-methylsulfonylphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S.ClH/c1-16(14,15)12-6-2-4-10(8-12)11-5-3-7-13-9-11;/h2,4,6,8,11,13H,3,5,7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNLOMFBBVEBTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride
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3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride
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3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride
Reactant of Route 4
3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride
Reactant of Route 5
3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride
Reactant of Route 6
3-(3-Methanesulfonyl-phenyl)-piperidine hydrochloride

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